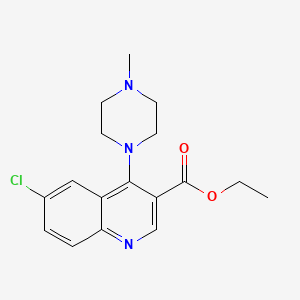

ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate involves several key steps, including the Claisen ester condensation reaction, modified to incorporate various substituents that contribute to its unique structure and potential pharmacological activities. For instance, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a related compound, showcases the complexity and specificity of these synthetic processes, which include reactions such as ester condensation, saponification, decarboxylation, and nucleophilic substitution, achieving a yield of 34.3% with specific activities tailored for pharmacokinetic and pharmacodynamic evaluations (Wang, Fawwaz, & Heertum, 1995).

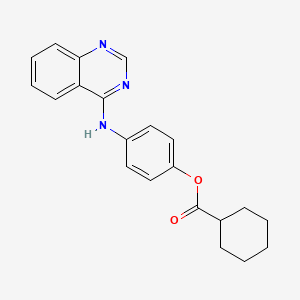

Molecular Structure Analysis

The molecular structure of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate is characterized by various functional groups that play a crucial role in its chemical behavior and interaction with biological targets. Techniques such as IR, 1H NMR, and elemental analysis are pivotal in determining the structure of synthesized compounds, ensuring the attachment of the correct functional groups at the intended positions on the quinoline ring system. These structural elucidations confirm the presence of the ethyl ester, chloro, and piperazinyl substituents, which are essential for the compound's activity (Chen, Guo, & Lu, 1991).

Chemical Reactions and Properties

Ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate undergoes various chemical reactions that modify its structure and, consequently, its chemical and biological properties. These reactions include nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles, affecting the compound's reactivity and interaction with bacterial enzymes. The compound's ability to undergo such reactions makes it a versatile intermediate for further chemical modifications, potentially leading to new derivatives with enhanced properties (Matsuoka et al., 1997).

Physical Properties Analysis

The physical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, such as solubility, melting point, and stability, are critical for its handling, formulation, and application. These properties are influenced by the compound's molecular structure and dictate its suitability for various pharmaceutical formulations. Understanding these physical properties is essential for optimizing the compound's use in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, including its reactivity, chemical stability, and interaction with biological molecules, are determined by its functional groups and molecular structure. Studies on related quinoline derivatives provide insights into the compound's potential mechanisms of action, such as inhibiting bacterial DNA gyrase or topoisomerase IV, which are crucial for bacterial DNA replication and cell division. These interactions underline the compound's antibacterial potential, emphasizing the importance of its chemical properties in therapeutic applications (Koga et al., 1980).

Eigenschaften

IUPAC Name |

ethyl 6-chloro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-3-23-17(22)14-11-19-15-5-4-12(18)10-13(15)16(14)21-8-6-20(2)7-9-21/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSNZBITEXDMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)

![2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)

![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614728.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)